molecular formula C23H25BrN2O B4327587 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide

3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide

Cat. No. B4327587
M. Wt: 425.4 g/mol
InChI Key: NMYYXEBZXDEMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide, also known as BRPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. In cancer cells, 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide has been shown to induce apoptosis, or programmed cell death. In viral infections, 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide has been shown to inhibit viral replication.
Biochemical and physiological effects:
3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In viral infections, 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide has been shown to inhibit viral replication and reduce inflammation. In addition, 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide has several advantages for lab experiments, including its high purity, high yield, and ease of synthesis. However, 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide. In medicinal chemistry, further studies are needed to evaluate the anticancer and antiviral properties of 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide and to optimize its pharmacological properties. In material science, 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide can be further explored for its potential use as a building block for the synthesis of novel materials. In nanotechnology, 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide can be further studied for its potential use in the fabrication of nanoscale devices. In addition, further studies are needed to evaluate the safety and toxicity of 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide in vivo.
In conclusion, 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. Its synthesis method has been optimized to yield high purity and high yield. 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide has been shown to have a range of biochemical and physiological effects, and further studies are needed to evaluate its potential applications and safety.

Scientific Research Applications

3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide has been evaluated for its anticancer and antiviral properties. In material science, 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide has been studied for its potential use as a building block for the synthesis of novel materials. In nanotechnology, 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide has been explored for its potential use in the fabrication of nanoscale devices.

properties

IUPAC Name

3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O/c24-23-13-18-10-19(14-23)12-22(11-18,15-23)21(27)26-20-3-1-16(2-4-20)9-17-5-7-25-8-6-17/h1-8,18-19H,9-15H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYYXEBZXDEMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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